Cas no 1261669-83-3 (2-Nitro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester)

2-Nitro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester is a specialized biphenyl derivative featuring a nitro group at the 2-position and a trifluoromethyl substituent at the 3'-position of the biphenyl scaffold. The methyl ester functional group enhances solubility and reactivity, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The electron-withdrawing nitro and trifluoromethyl groups contribute to its utility in cross-coupling reactions and as a precursor for further functionalization. Its well-defined structure and stability under standard conditions ensure consistent performance in synthetic applications. This compound is particularly valued for its role in constructing complex molecules with tailored electronic properties.
2-Nitro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester structure
1261669-83-3 structure
Product name:2-Nitro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester
CAS No:1261669-83-3
MF:C15H10F3NO4
MW:325.239414691925
CID:4999337

2-Nitro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Nitro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester
    • Inchi: 1S/C15H10F3NO4/c1-23-14(20)10-5-6-12(13(8-10)19(21)22)9-3-2-4-11(7-9)15(16,17)18/h2-8H,1H3
    • InChI Key: HHWLGXWPJYIYHK-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)C1C=CC(C(=O)OC)=CC=1[N+](=O)[O-])(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 449
  • XLogP3: 4.1
  • Topological Polar Surface Area: 72.1

2-Nitro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011001066-250mg
2-Nitro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester
1261669-83-3 97%
250mg
$499.20 2023-09-03
Alichem
A011001066-500mg
2-Nitro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester
1261669-83-3 97%
500mg
$831.30 2023-09-03
Alichem
A011001066-1g
2-Nitro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester
1261669-83-3 97%
1g
$1475.10 2023-09-03

Additional information on 2-Nitro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester

Professional Introduction to 2-Nitro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester (CAS No. 1261669-83-3)

2-Nitro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester, with the CAS number 1261669-83-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitroaromatic derivatives, characterized by its biphenyl core structure functionalized with a nitro group and a trifluoromethyl moiety. The presence of these substituents imparts unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.

The structural features of 2-nitro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester contribute to its reactivity and utility in multiple domains. The nitro group (-NO₂) is a well-known electron-withdrawing substituent, which can influence the electronic properties of the aromatic system. This feature is particularly relevant in designing molecules with specific photophysical or pharmacological properties. Additionally, the trifluoromethyl group (-CF₃) enhances lipophilicity and metabolic stability, which are crucial factors in drug development. These characteristics make the compound a promising building block for further derivatization and exploration.

In recent years, there has been growing interest in nitroaromatic compounds due to their versatile applications. One of the most notable areas is in medicinal chemistry, where such compounds serve as precursors for synthesizing biologically active molecules. For instance, derivatives of biphenyl structures have been explored for their potential in treating neurological disorders, inflammation, and infectious diseases. The combination of the nitro and trifluoromethyl groups in 2-nitro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester suggests that it could be a precursor for developing novel therapeutic agents with enhanced efficacy and selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies indicate that the nitroaromatic core of 2-nitro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester can interact with biological targets through hydrophobic and electrostatic interactions. This insight has guided the design of more targeted synthetic strategies, aiming to optimize potency and minimize off-target effects. Such computational approaches are increasingly integral to modern drug discovery pipelines.

The agrochemical sector also benefits from the exploration of nitroaromatic compounds. The structural motifs present in 2-nitro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester are common in herbicides, fungicides, and insecticides. The electron-withdrawing nature of the nitro group enhances the bioactivity of these compounds by improving their binding affinity to biological targets. Furthermore, the lipophilicity imparted by the trifluoromethyl group aids in their absorption and translocation within plants or pests, making them more effective as active ingredients.

Synthetic methodologies for preparing 2-nitro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester have been refined over time to achieve higher yields and purities. Traditional approaches involve nitration and subsequent functional group transformations on biphenyl derivatives. However, modern techniques such as transition-metal-catalyzed cross-coupling reactions offer more efficient routes to complex structures. These advancements not only improve production efficiency but also allow for greater flexibility in modifying the molecular framework for tailored applications.

The environmental impact of using such compounds is also a critical consideration. While nitroaromatics have proven utility, their persistence and potential toxicity necessitate careful handling and disposal practices. Researchers are actively exploring greener synthetic routes that minimize waste generation and reduce environmental footprint. Additionally, biodegradability studies are being conducted to assess the long-term effects of these compounds in various ecosystems.

In conclusion, 2-nitro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester (CAS No. 1261669-83-3) represents a significant compound in chemical research with diverse applications spanning pharmaceuticals and agrochemicals. Its unique structural features make it a valuable intermediate for further synthetic exploration, while ongoing research continues to uncover new possibilities for its use in drug discovery and crop protection strategies.

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